molecular formula C24H28N2O4S B11433060 methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11433060
M. Wt: 440.6 g/mol
InChI Key: MGQXDGSNJIXDRX-UHFFFAOYSA-N
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Description

Methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps. The starting materials often include ethyl 2-methyl-3-oxobutanoate and 4-isopropylbenzaldehyde. The reaction conditions usually require a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and energy consumption, adhering to green chemistry principles.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and thioxo groups, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structure may allow for the design of molecules with improved efficacy and reduced side effects.

Industry: In the materials science industry, this compound can be used in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • Methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
  • Ethyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Uniqueness: The presence of the thioxo group in methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

methyl 6-ethoxy-9-methyl-10-(4-propan-2-ylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C24H28N2O4S/c1-6-29-18-9-7-8-17-20-19(22(27)28-5)24(4,30-21(17)18)26(23(31)25-20)16-12-10-15(11-13-16)14(2)3/h7-14,19-20H,6H2,1-5H3,(H,25,31)

InChI Key

MGQXDGSNJIXDRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3C4=CC=C(C=C4)C(C)C)C(=O)OC)C

Origin of Product

United States

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